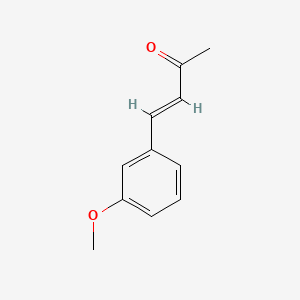

(3E)-4-(3-methoxyphenyl)but-3-en-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-(3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEZPLCPKXKLQQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876373 | |

| Record name | 3-Buten-2-one,4-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30625-53-7, 20766-31-8 | |

| Record name | 3-Buten-2-one, 4-(3-methoxyphenyl)-,(E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Synthesis of Phenylpropenones

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and synthesis of key phenylpropenone derivatives. Due to the limited availability of specific data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one, this document focuses on the closely related and well-researched analogs: (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (also known as Dehydrozingerone) and (3E)-4-(4-methoxyphenyl)but-3-en-2-one. The structural similarities of these compounds provide a valuable predictive framework for understanding the characteristics of the target molecule.

Core Chemical Properties

The fundamental physicochemical properties of these compounds are crucial for their application in research and development. The following tables summarize the key quantitative data for the two primary analogs.

Table 1: Physicochemical Properties of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3] |

| Physical Form | Solid | [2][4] |

| Color | Yellow | [4] |

| Melting Point | Not specified | |

| Water Solubility | Slightly soluble | [4] |

| pKa | 9.94 ± 0.31 (Predicted) | [4] |

| CAS Number | 1080-12-2 | [1][3] |

Table 2: Physicochemical Properties of (3E)-4-(4-methoxyphenyl)but-3-en-2-one

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.22 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | 95% | [5] |

| Melting Point | 75 - 77 °C | [5] |

| Boiling Point | 109 - 110 °C at 0.1 mm Hg | [6] |

| CAS Number | 3815-30-3 | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections outline key experimental protocols for the synthesis and characterization of the discussed phenylpropenone derivatives.

Synthesis of (3E)-4-(4-methoxyphenyl)but-3-en-2-one

A common and efficient method for the synthesis of α,β-unsaturated ketones like (3E)-4-(4-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation.[7]

Materials:

-

p-Anisaldehyde (1.2 mL, 10 mmol)[8]

-

Acetone (15 mL)[8]

-

Potassium hydroxide (1.0 g)[8]

-

Water (60 mL)[8]

-

Ethanol (for recrystallization)[8]

-

100 mL round bottom flask[8]

-

Magnetic stirrer and stir bar[8]

-

Beaker[8]

-

Vacuum filtration apparatus[8]

Procedure:

-

A solution of p-anisaldehyde in acetone is prepared in a 100 mL round bottom flask.[8]

-

A magnetic stir bar is added, and the flask is placed on a magnetic stirrer.[8]

-

A solution of potassium hydroxide in water is prepared separately in a beaker.[8]

-

The potassium hydroxide solution is gradually added to the flask containing the p-anisaldehyde and acetone mixture with continuous stirring for 20 minutes.[8]

-

An additional 40 mL of water is added to the reaction mixture to facilitate the precipitation of the product.[8]

-

The resulting solid is collected by vacuum filtration and washed with water.[8]

-

The crude product is dried and then recrystallized from ethanol to yield purified (3E)-4-(4-methoxyphenyl)but-3-en-2-one.[8]

A higher pressure and temperature method has also been described:

-

50 parts of anisaldehyde, 100 parts of acetone, and 15 parts of zinc oxide are heated for 30 minutes at 200°C and a pressure of 60 atmospheres. This method reportedly yields 46.2 parts of the final product.[6]

Synthesis of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

The synthesis of this derivative can be achieved through a cross-olefin metathesis reaction.[9][10]

Materials:

-

(E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one (45 mg, 0.145 mmol)[10]

-

Eugenol (477 mg, 2.9 mmol)[10]

-

Grubbs catalyst 2nd Generation (6.2 mg, 7.25 × 10⁻³ µmol)[10]

-

Dichloromethane (CH₂Cl₂) (7.5 mL)[10]

-

Nitrogen (N₂) atmosphere[10]

Procedure:

-

A mixture of (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one, eugenol, and Grubbs catalyst 2nd Generation is prepared in dichloromethane.[10]

-

The reaction mixture is stirred for 2 hours at 40°C under a nitrogen atmosphere.[10]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[10]

-

Upon completion, the solvent is removed in vacuo.[10]

-

The product is purified by radial chromatography using a mixture of n-hexane and acetone (20:2) as the eluent.[10]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for (3E)-4-(4-methoxyphenyl)but-3-en-2-one.

Caption: Synthesis of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.

Biological Activity and Potential Applications

Chalcone derivatives, the class to which these compounds belong, are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9] Specifically, (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.[9] The phenolic moiety in this compound is also thought to contribute to its antioxidant properties.[4][9] These compounds also find applications in the fragrance industry and as intermediates in the synthesis of more complex natural products.[9] The α,β-unsaturated ketone structure is a valuable pharmacophore and has been utilized in the development of various therapeutic agents.[7]

References

- 1. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- (CAS 1080-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. (3E)-4-(4-methoxyphenyl)but-3-en-2-one | 3815-30-3 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 9. Buy 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one (EVT-14801009) | 50355-43-6 [evitachem.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: (3E)-4-(3-methoxyphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one. This compound belongs to the chalcone family, a class of organic molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document details the physicochemical properties, predicted spectral data, a standard synthesis protocol, and a discussion of the potential biological relevance of this specific methoxy-substituted chalcone.

Molecular Structure and Properties

This compound is an α,β-unsaturated ketone with a methoxy substituent on the meta position of the phenyl ring. Its structure is characterized by a conjugated system that includes the aromatic ring, the enone moiety, and the carbonyl group.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | (E)-4-(3-methoxyphenyl)but-3-en-2-one | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [2] |

| Canonical SMILES | COc1cccc(c1)/C=C/C(=O)C | [1] |

| Predicted ¹H NMR (CDCl₃) | δ (ppm): 2.40 (s, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 6.65 (d, 1H, =CH-CO), 6.90-7.40 (m, 4H, Ar-H), 7.50 (d, 1H, Ar-CH=) | Predicted |

| Predicted ¹³C NMR (CDCl₃) | δ (ppm): 27.5 (-CH₃), 55.3 (-OCH₃), 113.1, 116.7, 120.9, 129.9, 130.2, 135.9, 144.3, 159.9, 198.4 (C=O) | Predicted |

| Predicted IR Spectrum | ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1670 (C=O stretch, conjugated), ~1600 (C=C stretch, alkene), ~1580, 1480 (C=C stretch, aromatic), ~1250 (Ar-O-C stretch) | Predicted |

| Predicted Melting Point | Not available. For comparison, the 4-methoxy isomer has a melting point of 72-74 °C.[3] |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (3-methoxybenzaldehyde) with a ketone (acetone).

Materials:

-

3-methoxybenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Add acetone (1.5-2 equivalents) to the solution and stir to ensure homogeneity.

-

Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the excess base, which will precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of methoxy-substituted chalcones has been extensively investigated for various pharmacological activities.

Anticancer Potential: Methoxy-substituted chalcones have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The position of the methoxy group on the aromatic ring can influence the anticancer efficacy.[4] Some chalcones are known to induce apoptosis and interfere with the cell cycle in cancer cells.[5]

Monoamine Oxidase (MAO) Inhibition: Certain methoxylated chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[6][7] MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases such as Parkinson's disease.

The presence of the methoxy group at the meta position in this compound makes it a valuable candidate for further investigation into these and other potential therapeutic applications.

Diagrams and Visualizations

References

- 1. (3E)-4-(3-Methoxyphenyl)-3-buten-2-one | C11H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a valuable intermediate in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data to support research and development activities in the pharmaceutical and chemical industries.

Introduction

This compound, an α,β-unsaturated ketone, belongs to the chalcone family of compounds. These molecules are of significant interest due to their wide range of biological activities and their utility as versatile building blocks in the synthesis of various heterocyclic compounds and natural products. The synthesis of this specific isomer is primarily achieved through a base-catalyzed crossed aldol condensation, commonly known as the Claisen-Schmidt condensation.

Synthetic Pathway: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, in this case, 3-methoxybenzaldehyde, with a ketone containing α-hydrogens, such as acetone, in the presence of a base catalyst.[1][2][3] The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.[3][4]

Reaction Scheme:

Caption: Claisen-Schmidt condensation for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via Claisen-Schmidt condensation.

Materials and Reagents:

-

3-Methoxybenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in acetone (1 equivalent).

-

Solvent Addition: Add ethanol to the flask to dissolve the reactants completely.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10%) to the reaction mixture.

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with brine and then with water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its analogs.

Table 1: Reaction Conditions and Yields for Analogs

| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Anisaldehyde (4-methoxy) | Sodium Tungstate | Ethanol | 24 h | 96 | [5] |

| 4-Hydroxy-3-methoxybenzaldehyde | NaOH | Acetone/Water | Overnight | 73 | [6] |

| 4-Hydroxy-3-methoxybenzaldehyde | NaOH | Ethanol/Dichloromethane (recrystallization) | - | 61 | [6] |

| Anisaldehyde (4-methoxy) | Zinc Oxide | - | 0.5 h (at 200°C, 60 atm) | 90 | [7] |

Table 2: Physicochemical and Spectroscopic Data for (3E)-4-(4-methoxyphenyl)but-3-en-2-one (a close analog)

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol [5][8] |

| Melting Point | 75 - 77 °C[9] |

| ¹H NMR (CDCl₃, ppm) | |

| δ 2.35 (s, 3H) | Terminal methyl group |

| δ 3.83 (s, 3H) | Oxymethyl group |

| δ 6.37-7.69 (m, 6H) | Aromatic and vinylic protons |

Note: Spectroscopic data for the specific 3-methoxy isomer would be similar, with expected shifts in the aromatic proton signals due to the change in substituent position.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The Claisen-Schmidt condensation provides a reliable and high-yielding route for the synthesis of this compound. The reaction is straightforward to perform and the resulting product can be readily purified using standard laboratory techniques. The versatility of this synthetic method allows for the preparation of a wide array of substituted chalcones, which are valuable precursors for the development of novel therapeutic agents and other functional organic materials. This guide offers a foundational understanding and practical protocol for researchers engaged in the synthesis of this important class of compounds.

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 4. magritek.com [magritek.com]

- 5. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3E)-4-(4-methoxyphenyl)but-3-en-2-one | 3815-30-3 [sigmaaldrich.com]

An In-depth Technical Guide to (3E)-4-(3-methoxyphenyl)but-3-en-2-one and Related Chalcones for Researchers and Drug Development Professionals

Introduction

Chalcones have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, and the nature and position of substituents on the two aromatic rings.

Physicochemical Properties and Data

Quantitative data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one is not available. However, the table below summarizes key physicochemical properties of closely related isomers and derivatives to provide an estimate of the expected characteristics.

| Property | (3E)-4-(4-methoxyphenyl)but-3-en-2-one | (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | Notes |

| CAS Number | 943-88-4 | 1080-12-2 | A specific CAS number for the 3-methoxy isomer is not indexed in major public databases. |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₃ | The molecular formula for this compound is also C₁₁H₁₂O₂. |

| Molecular Weight | 176.21 g/mol | 192.21 g/mol | The molecular weight for the 3-methoxy isomer is identical to the 4-methoxy isomer. |

| Melting Point | 74 °C | 129 °C | The melting point can vary based on the substitution pattern and crystal packing. |

| Appearance | Yellowish crystals | Yellow solid | Chalcones are typically colored solids. |

| Solubility | Slightly soluble in water | Slightly soluble in water | Generally, chalcones have limited solubility in water and are more soluble in organic solvents. |

Experimental Protocols

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriate substituted benzaldehyde with an acetophenone.

General Synthesis Protocol for this compound

Materials:

-

3-Methoxybenzaldehyde

-

Acetone

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

Procedure:

-

Dissolve 3-methoxybenzaldehyde and a molar equivalent of acetone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide) to the mixture while stirring. The reaction is typically carried out at room temperature.

-

Continue stirring the reaction mixture for a specified period (e.g., 2-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

-

Filter the precipitate, wash it with cold water until the washings are neutral, and dry the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

This is a general procedure and may require optimization for specific yields and purity.

Biological Activities and Signaling Pathways

Chalcones are known to modulate various signaling pathways, contributing to their diverse biological effects. The methoxy group, depending on its position on the aromatic ring, can influence the compound's activity.

Antimicrobial Activity

Methoxy-substituted chalcones have demonstrated notable antimicrobial properties against a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[5] The presence and position of the methoxy group can enhance the antibacterial efficacy. The proposed mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Antioxidant Activity

Many chalcone derivatives exhibit significant antioxidant activity, which is evaluated using methods like the DPPH radical scavenging assay.[5] The antioxidant potential is often linked to the ability of the phenolic and methoxy groups to donate hydrogen atoms and stabilize free radicals.

Anticancer Activity

Chalcones have been extensively investigated for their anticancer properties. They can induce apoptosis in cancer cells through various signaling pathways, including the modulation of Bcl-2 family proteins and the activation of caspases. The α,β-unsaturated ketone moiety is crucial for this activity, as it can interact with nucleophilic sites on proteins involved in cell proliferation and survival.

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: A potential apoptotic signaling pathway modulated by chalcones.

References

- 1. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of chalcones from 3-methoxy acetophenone [wisdomlib.org]

In-Depth Technical Guide: Physical and Biological Properties of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a chalcone derivative of interest in medicinal chemistry. The document details available experimental data, outlines a standard synthesis protocol, and explores the potential biological activities and associated signaling pathways based on the broader class of chalcones.

Core Physical and Chemical Properties

This compound, a member of the chalcone family, possesses a chemical structure that imparts specific physical and chemical characteristics. While experimental data for this particular isomer is limited, the following table summarizes its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | N/A |

| Molecular Weight | 176.21 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC1=CC(=CC=C1)C=CC(=O)C | N/A |

| InChI Key | NGEZPLCPKXKLQQ-VOTSOKGWSA-N | N/A |

Experimental Data

Detailed experimental data for this compound remains largely uncharacterized in publicly available literature. The following sections provide data for closely related isomers, which can serve as a predictive reference.

Spectral Data

-

¹H NMR: Proton NMR spectra of similar chalcones typically show characteristic signals for the vinylic protons of the α,β-unsaturated ketone system, aromatic protons, methoxy group protons, and the methyl ketone protons.

-

¹³C NMR: Carbon NMR would show distinct peaks for the carbonyl carbon, vinylic carbons, aromatic carbons (including those bearing the methoxy group), the methoxy carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the α,β-unsaturated ketone, as well as bands corresponding to C=C stretching of the vinyl group and the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the chalcone scaffold.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This widely used method involves the base-catalyzed reaction of an aldehyde (3-methoxybenzaldehyde) with a ketone (acetone).

Claisen-Schmidt Condensation Protocol

Materials:

-

3-methoxybenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methoxybenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for a specified time (typically several hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Reduce the volume of the mixture under vacuum to remove most of the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow:

Caption: Claisen-Schmidt condensation workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of chalcones is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] A key mechanism underlying these activities is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][4]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immune response, cell survival, and proliferation.[1] In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[1][2] Chalcones have been shown to inhibit the NF-κB pathway through various mechanisms.[2][4]

General Mechanism of NF-κB Inhibition by Chalcones:

Caption: General mechanism of NF-κB pathway inhibition by chalcones.

By inhibiting the IKK complex and the subsequent degradation of IκBα, chalcones prevent the release and nuclear translocation of the active NF-κB dimer.[4] This leads to the downregulation of NF-κB target genes, thereby exerting anti-inflammatory and anti-proliferative effects. The specific interactions and efficacy of this compound within this pathway require further investigation.

Conclusion

This compound is a chalcone derivative with potential for further investigation in drug discovery. While specific experimental data for this isomer is limited, this guide provides a foundation based on the known properties of related compounds and the general biological activities of the chalcone class. Further research is warranted to fully elucidate the physical, chemical, and pharmacological profile of this specific molecule.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3E)-4-(3-methoxyphenyl)but-3-en-2-one and Its Isomers

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the aromatic ketone (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its closely related, more extensively studied isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and IUPAC Nomenclature

The specified compound, this compound, belongs to the chalcone class of organic compounds. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are known for a wide range of biological activities.

While the user specified the methoxy group at the 3-position of the phenyl ring, it is important to note that the scientific literature provides more extensive data on the 4-methoxy and 4-hydroxy-3-methoxy substituted analogs. This guide will primarily focus on these well-documented isomers while drawing parallels to the 3-methoxy variant where applicable.

Key Isomers Discussed:

-

(3E)-4-(4-methoxyphenyl)but-3-en-2-one: Also known as p-methoxybenzylideneacetone.

-

(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: Also known as Dehydrozingerone.

Chemical and Physical Properties

The physicochemical properties of these chalcone derivatives are summarized in the table below. These properties are crucial for their handling, formulation, and pharmacokinetic profiling.

| Property | (3E)-4-(4-methoxyphenyl)but-3-en-2-one | (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one |

| Molecular Formula | C₁₁H₁₂O₂[1] | C₁₁H₁₂O₃[2][3][4] |

| Molecular Weight | 176.22 g/mol | 192.21 g/mol [2][3] |

| CAS Number | 943-88-4[1] | 1080-12-2[2][4] |

| Appearance | Yellowish crystals[5] | White to light yellow powder/crystal[6] |

| Melting Point | 75 - 77 °C | 127 - 132 °C[6] |

| Water Solubility | - | Slightly soluble[7] |

| IUPAC Name | (3E)-4-(4-methoxyphenyl)but-3-en-2-one | (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one[3][4] |

Synthesis and Experimental Protocols

The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate benzaldehyde with acetone.

General Synthesis Workflow

The general workflow for the synthesis of these chalcone derivatives is depicted below.

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol for (3E)-4-(4-methoxyphenyl)but-3-en-2-one

A common laboratory-scale synthesis protocol is as follows:

-

Preparation of Reactants: A solution of p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.[8]

-

Catalyst Preparation: A solution of potassium hydroxide (1.0 g) in water (20 mL) is prepared in a separate beaker.[8]

-

Reaction: The potassium hydroxide solution is gradually added to the flask containing the p-anisaldehyde and acetone mixture with continuous stirring for 20 minutes.[8]

-

Precipitation: Approximately 40 mL of water is added to the reaction mixture to ensure complete precipitation of the product.[8]

-

Isolation and Purification: The resulting solid is collected by vacuum filtration and washed with water. The crude product is then dried and recrystallized from ethanol.[8]

An alternative industrial-scale synthesis involves heating anisaldehyde (50 parts), acetone (100 parts), and zinc oxide (15 parts) at 200°C under a pressure of 60 atmospheres for 30 minutes, yielding the product in 90% yield.[5]

Experimental Protocol for (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

This compound, also known as dehydrozingerone, is synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and acetone.[9] A detailed protocol for a derivative is as follows:

-

Reaction Setup: 4-hydroxy-3-methoxybenzaldehyde and acetone are reacted.

-

Purification: The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate: cyclohexane (5-30%).

Biological Activities and Applications in Drug Development

Chalcones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Anticancer Properties

Several chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[10] The mechanism of action is often attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, some derivatives induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins.[11]

Antioxidant Activity

The phenolic hydroxyl group in compounds like dehydrozingerone contributes to their antioxidant properties by enabling them to scavenge free radicals and protect cells from oxidative stress.[11] This activity is also being explored for treating conditions like corneal wounds.

Other Applications

-

Herbicidal Activity: (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one has shown inhibitory effects on the growth of several plant species, suggesting its potential as a bio-based herbicide.

-

Fragrance Industry: Aromatic ketones, including these chalcones, are utilized for their pleasant aromas in perfumes and cosmetics.[11]

-

Synthetic Intermediates: These compounds serve as valuable intermediates in the synthesis of more complex natural products and therapeutic agents.[11]

The logical relationship from the core structure to its applications is illustrated in the following diagram.

Caption: Logical progression from core structure to applications.

Signaling Pathways

Caption: Generalized apoptotic pathway modulated by chalcones.

Conclusion

This compound and its isomers are versatile compounds with significant potential in various scientific and industrial fields. Their straightforward synthesis and diverse biological activities, particularly in the realm of anticancer research, make them compelling candidates for further investigation and development. This guide has provided a comprehensive overview of the current knowledge, highlighting the chemical properties, synthesis protocols, and biological applications to aid researchers in their endeavors.

References

- 1. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 2. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- (CAS 1080-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one 22214-42-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Buy 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one (EVT-14801009) | 50355-43-6 [evitachem.com]

Unveiling the Biological Potential of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Mechanistic Overview Based on Structurally Related Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

While direct experimental data on the mechanism of action for (3E)-4-(3-methoxyphenyl)but-3-en-2-one is not extensively available in current literature, a comprehensive analysis of its close structural analogs provides significant insights into its potential biological activities. This technical guide consolidates the existing knowledge on related methoxy-substituted chalcone and butenone derivatives to extrapolate the probable mechanistic pathways, cellular targets, and therapeutic potential of this compound.

Core Postulated Mechanisms of Action: Anticancer and Antioxidant Activities

Derivatives of 4-phenylbut-3-en-2-one, particularly those with hydroxyl and methoxy substitutions on the phenyl ring, have demonstrated notable anticancer and antioxidant properties. The primary mechanisms appear to revolve around the induction of apoptosis in cancer cells and the modulation of cellular signaling pathways related to cell cycle control and oxidative stress.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Structurally similar compounds, such as (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , have been shown to suppress the growth of prostate cancer cells. This activity is linked to the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis[1]. Another related compound, 4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one , is reported to induce apoptosis in tumor cells through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway[2].

These findings suggest that this compound may exert its anticancer effects through the following signaling cascade:

Antioxidant Activity

The presence of a methoxy group on the phenyl ring, as seen in the parent compound, is a common feature in many natural and synthetic antioxidants. The structurally related dehydrozingerone (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) , an analog of curcumin, is known for its antioxidant properties[3]. This activity is generally attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. While this compound lacks the hydroxyl group of dehydrozingerone, the methoxy group can still influence the electronic properties of the aromatic ring and contribute to some level of antioxidant activity.

Quantitative Data on Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | Various Cancer Cell Lines | 0.003 - 0.009 | [4] |

| Quinazoline Chalcone Derivative 76 | - | 0.29 | [4] |

| Shikonium-derived Chalcone 226 | - | 2.98 | [4] |

Experimental Protocols for Key Assays

To facilitate further research into the mechanism of action of this compound, the following are generalized experimental protocols for assays commonly used to evaluate the anticancer and antioxidant activities of its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

References

- 1. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 2. Buy 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one (EVT-14801009) | 50355-43-6 [evitachem.com]

- 3. 4-(4-HYDROXY-3-METHOXYPHENYL)-3-BUTEN-2-ONE|1080-12-2|lookchem [lookchem.com]

- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a member of the chalcone family, a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone. Chalcones are widely recognized in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The presence of a methoxy group on the phenyl ring, as in the case of this compound, is known to influence the biological activity of these compounds.[3] This technical guide provides a comprehensive overview of the available data on the biological activity of this compound and structurally related methoxy-substituted chalcones, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Synthesis

The synthesis of chalcones, including this compound, is typically achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with an acetophenone.

General Experimental Protocol for Claisen-Schmidt Condensation:

A common method involves dissolving the substituted benzaldehyde (in this case, 3-methoxybenzaldehyde) and a ketone (e.g., acetone or a substituted acetophenone) in a solvent such as ethanol.[4] An aqueous or ethanolic solution of a base, typically sodium hydroxide or potassium hydroxide, is then added dropwise to the stirred mixture.[5] The reaction is usually stirred at room temperature for a specified period, and its progress is monitored by thin-layer chromatography (TLC).[4][6] Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the chalcone product.[4] The precipitate is then filtered, washed with water to remove excess base, and recrystallized from a suitable solvent like ethanol to yield the purified chalcone.[6]

Biological Activities

While specific biological activity data for this compound is limited in the public domain, the broader class of methoxy-substituted chalcones has been extensively studied. The following sections summarize the known activities of structurally similar compounds, which can provide insights into the potential properties of this compound.

Anticancer Activity

Methoxy-substituted chalcones have demonstrated significant anticancer activity against various cancer cell lines.[3][7] The presence and position of the methoxy group can greatly influence this activity.[3]

Table 1: Cytotoxic Activity of Methoxy-Substituted Chalcones against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene sulfonamide | MCF-7 (Breast) | Data not quantified, but potent | [5] |

| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | Dalton's Ascites Lymphoma (in vivo) | Significant tumor volume reduction | [8] |

| Chalcones with 3,4,5-trimethoxy moiety | K-Ras-driven cancer cells | Effective in inhibiting growth |[9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a CO2 incubator.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for a period, typically 24 to 72 hours.[6]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).[6]

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often attributed to their ability to modulate inflammatory signaling pathways.[1][2]

Table 2: Anti-inflammatory Activity of Related Chalcone Derivatives

| Compound | Assay | Effect | Reference |

|---|---|---|---|

| (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one | Carrageenan-induced paw edema in rats | 73.52% reduction in edema | [10][11] |

| Zingerone [4-(3-Methoxy-4-hydroxyphenyl)-butan-2-one] | Lipopolysaccharide (LPS)-induced inflammation in rats | Attenuated plasma proinflammatory cytokines |[12] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is commonly used to evaluate the anti-inflammatory activity of compounds.

-

Animal Model: Typically, rats or mice are used for this assay.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.[10][11]

-

Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.[10][11]

-

Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[10][11]

Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and modulate oxidative stress-related pathways.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess antioxidant activity.

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is also dissolved in the same solvent at various concentrations.

-

Reaction Mixture: The test compound solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

Signaling Pathways

Chalcones have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the specific pathways affected by this compound have not been elucidated, based on studies of related compounds, the following pathways are potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the inflammatory response. Several chalcones have been found to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one (EVT-14801009) | 50355-43-6 [evitachem.com]

- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Review of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on (3E)-4-(3-methoxyphenyl)but-3-en-2-one is limited in publicly available literature. This guide provides a comprehensive review based on established principles and data from closely related structural analogs, particularly the para- and hydroxylated isomers. The methodologies and biological activities described for these analogs offer a strong predictive framework for the properties and potential applications of the meta-isomer.

Introduction

This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized as privileged scaffolds in medicinal chemistry due to their straightforward synthesis and a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The biological activity of chalcones is often influenced by the substitution pattern on their aromatic rings. This review focuses on the synthesis, properties, and potential biological activities of the meta-methoxylated chalcone, drawing comparative insights from its more extensively studied analogs.

Synthesis and Chemical Properties

The primary method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.[3]

General Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize this compound.

Materials:

-

3-Methoxybenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Glacial acetic acid or dilute HCl (for neutralization)

Procedure:

-

A solution of sodium hydroxide (e.g., 10% w/v) is prepared in a mixture of water and ethanol and cooled in an ice bath.

-

3-Methoxybenzaldehyde is dissolved in acetone.

-

The aldehyde-acetone solution is added dropwise to the cooled NaOH solution with constant stirring.

-

The reaction is typically stirred at room temperature for several hours (e.g., 2-4 hours) until the reaction mixture becomes cloudy, indicating the precipitation of the product.

-

The mixture is then poured into crushed ice and acidified with dilute acid to precipitate the product completely.

-

The crude solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final product.[3]

Expected Reaction: 3-Methoxybenzaldehyde + Acetone --(NaOH, EtOH/H₂O)--> this compound

Physicochemical and Spectroscopic Data (Analog Compounds)

| Property | Data for (3E)-4-(4-methoxyphenyl)but-3-en-2-one | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| Appearance | Yellowish crystals | |

| Melting Point | 74-77 °C | |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, -CH₃), 3.83 (s, 3H, -OCH₃), 6.37-7.69 (m, 6H, Ar-H & vinyl-H) | |

| Crystal Data | Monoclinic, P2₁/c | [5] |

Biological Activities and Mechanism of Action

Chalcones are well-documented for their potent anti-inflammatory and anticancer activities. The methoxy group's position and number on the phenyl rings significantly modulate this activity.

Anti-inflammatory Activity

Chalcones exert anti-inflammatory effects primarily by inhibiting key mediators of the inflammatory cascade, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Mechanism of Action: A primary mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This is often achieved by suppressing the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical regulators of inflammatory gene expression.[2][6]

Experimental Protocol: In Vitro NO Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test chalcone for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to induce an inflammatory response and iNOS expression.

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC₅₀ value (the concentration of chalcone that inhibits NO production by 50%) is calculated.

Quantitative Data: Anti-inflammatory Activity of Chalcone Analogs The following table presents IC₅₀ values for various methoxylated chalcones against NO production in LPS-stimulated RAW 264.7 cells.

| Compound | Substitution Pattern | IC₅₀ (µM) for NO Inhibition | Reference |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | Multiple Methoxy/Hydroxy | 0.3 | [7] |

| 3,3',4',5'-Tetramethoxychalcone | Multiple Methoxy | 0.3 | [7] |

| 2'-Methoxy-3,4-dichlorochalcone | Methoxy, Dichloro | 7.1 | [2] |

| 2'-Hydroxy-6'-methoxychalcone | Methoxy, Hydroxy | 8.5 | [2] |

Anticancer Activity

Chalcones have demonstrated significant cytotoxic activity against a wide range of cancer cell lines. Their mechanisms often involve inducing cell cycle arrest and apoptosis.[8][9]

Mechanism of Action: Many chalcones induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases. Some chalcones can also arrest the cell cycle at the G2/M or G1 phase, preventing cancer cell proliferation.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., T47D breast cancer, HepG2 liver cancer) are cultured in appropriate media.[7][12]

-

Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the test chalcone for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Incubation & Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Quantitative Data: Anticancer Activity of Chalcone Analogs The following table summarizes the cytotoxic activity of various methoxylated chalcones against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | [12] |

| 3,3',4',5'-Tetramethoxychalcone | HepG2 (Liver) | 1.8 | [7] |

| 3,3',4',5'-Tetramethoxychalcone | Colon 205 (Colon) | 2.2 | [7] |

| Chalcone-Benzimidazolium Salt (7f) | HL-60 (Leukemia) | 8.0-fold lower than Cisplatin | [10] |

| Chalcone-Benzimidazolium Salt (7f) | MCF-7 (Breast) | 11.1-fold lower than Cisplatin | [10] |

Conclusion and Future Directions

While direct experimental data on this compound is not extensively documented, the established synthetic routes and profound biological activities of its structural isomers provide a solid foundation for future research. The Claisen-Schmidt condensation offers a reliable method for its synthesis. Based on the potent anti-inflammatory and anticancer effects observed in numerous methoxy-substituted chalcones, it is highly probable that the meta-isomer also possesses significant therapeutic potential.

Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening for its biological activities. Investigating its efficacy against various cancer cell lines and in animal models of inflammation would be critical next steps. Elucidating its specific molecular targets and signaling pathways will be essential for its potential development as a novel therapeutic agent.

References

- 1. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one (EVT-14801009) | 50355-43-6 [evitachem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to (3E)-4-(3-methoxyphenyl)but-3-en-2-one: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-4-(3-methoxyphenyl)but-3-en-2-one is a member of the chalcone family, a class of organic compounds characterized by an α,β-unsaturated ketone core linking two aromatic rings. First synthesized by Claisen and Claperède in 1881, chalcones have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of this compound and its close analogs. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a discussion of its potential mechanisms of action, including the induction of apoptosis through various signaling pathways.

Discovery and History

The parent scaffold of this compound, chalcone, was first synthesized in 1881 through the condensation of benzaldehyde and acetophenone. Chalcones are precursors to flavonoids and isoflavonoids in plants and are recognized for a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific discovery and detailed historical development of the 3-methoxy substituted variant are not extensively documented in publicly available literature; however, its synthesis and properties can be understood within the broader context of the extensive research on chalcone derivatives.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value (for analogs) | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Melting Point | 75 - 77 °C (for 4-methoxy isomer) | [2] |

| Appearance | Yellowish crystals or solid | |

| IUPAC Name | This compound | |

| CAS Number | 10545-66-1 |

Table 2: Spectroscopic Data (for 4-methoxy isomer)

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.69-6.37 (m, 6H, Ar-H and -CH=CH-), 3.83 (s, 3H, -OCH₃), 2.35 (s, 3H, -C(O)CH₃) | [3] |

| IR (KBr, cm⁻¹) | ~1654 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch) | [1] |

| UV-Vis (Methanol) | λmax not specified, but UV absorption is characteristic of chalcones. | [4] |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. The following is a representative protocol adapted for the synthesis of this compound.

Materials:

-

3-methoxybenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, dilute)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-methoxybenzaldehyde (10 mmol) in acetone (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a 10% aqueous solution of NaOH or KOH.

-

Slowly add the basic solution to the flask containing the aldehyde and acetone with continuous stirring. Maintain the temperature below 25°C using a water bath.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2.

-

The resulting precipitate of this compound is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]

Workflow for Synthesis and Purification:

Synthesis and purification workflow.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Activities and Signaling Pathways

Chalcones, including methoxy-substituted derivatives, have been reported to exhibit a range of biological activities, with anticancer effects being one of the most studied.

Anticancer Activity

Methoxy-substituted chalcones have demonstrated cytotoxic activity against various cancer cell lines. This activity is often attributed to their ability to induce cell cycle arrest and apoptosis.[6] Studies on related methoxychalcones have shown that they can induce a G1 phase arrest in the cell cycle, which is a common mechanism for preventing cancer cell proliferation.[6]

Apoptosis Induction and Signaling Pathways

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Methoxychalcones have been shown to trigger apoptosis through multiple signaling pathways. One of the key pathways involves the inhibition of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis.[6][7]

Another important pathway implicated in the pro-apoptotic effects of some chalcones is the activation of the tumor suppressor protein p53.[8] Activated p53 can transcriptionally upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.

Proposed Signaling Pathway for Apoptosis Induction by a Methoxychalcone:

Proposed apoptotic signaling pathway.

Conclusion

This compound, as a member of the chalcone family, represents a promising scaffold for the development of novel therapeutic agents. While specific data for this particular isomer is limited, the extensive research on its analogs suggests potential anticancer activity through the induction of cell cycle arrest and apoptosis. The detailed synthetic and bioassay protocols provided in this guide offer a framework for further investigation into its precise mechanisms of action and therapeutic potential. Future research should focus on a comprehensive characterization of this compound and a detailed elucidation of its interactions with specific cellular targets to fully realize its promise in drug discovery and development.

References

- 1. jocpr.com [jocpr.com]

- 2. (3E)-4-(4-methoxyphenyl)but-3-en-2-one | 3815-30-3 [sigmaaldrich.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 4. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 5. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

In-depth Technical Guide: Solubility Profile of (3E)-4-(3-methoxyphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the compound (3E)-4-(3-methoxyphenyl)but-3-en-2-one. Due to a lack of specific quantitative data for this exact molecule in publicly available literature, this guide also includes qualitative solubility information for structurally similar compounds and outlines a general experimental protocol for solubility determination.

Introduction to this compound

This compound is a chalcone derivative. Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The substitution pattern on the aromatic rings significantly influences their physicochemical properties, including solubility. The presence of a methoxy group, as in the target compound, is known to potentially increase solubility and bioavailability[1].

Solubility Data

Chalcones, in general, tend to be more soluble in organic solvents than in water[3]. The solubility is dependent on the polarity of the solvent and the specific substituents on the chalcone structure.

Table 1: Qualitative Solubility of a Structurally Related Chalcone

| Compound | Solvent | Solubility |

| 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | Water | Slightly Soluble[2] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a generalized gravimetric method for determining the solubility of chalcones, adapted from methodologies reported for similar compounds[4]. This protocol can be applied to determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, chloroform, dichloromethane)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (0.45 µm)

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known mass of the selected solvent in a vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle, ensuring a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and record the total weight. Evaporate the solvent completely using a vacuum oven at a suitable temperature.

-

Mass Determination: After complete evaporation, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated based on the mass of the dissolved solute and the mass or volume of the solvent used.

Below is a graphical representation of this experimental workflow.

References

A Theoretical Investigation of (3E)-4-(3-methoxyphenyl)but-3-en-2-one: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the theoretical study of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, a member of the chalcone family of compounds. Due to a lack of specific published theoretical data for this particular isomer, this paper outlines a standardized and robust computational methodology to characterize its structural, electronic, and spectroscopic properties. The protocols detailed herein serve as a blueprint for researchers to generate and analyze data for this molecule, facilitating further investigation into its potential applications.

Introduction